4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2137931-61-2
VCID: VC5171517
InChI: InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-17-27(23(30)31)12-14-29(15-13-27)25(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31)
SMILES: CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C27H32N2O6
Molecular Weight: 480.561

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid

CAS No.: 2137931-61-2

Cat. No.: VC5171517

Molecular Formula: C27H32N2O6

Molecular Weight: 480.561

* For research use only. Not for human or veterinary use.

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid - 2137931-61-2

Specification

CAS No. 2137931-61-2
Molecular Formula C27H32N2O6
Molecular Weight 480.561
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-17-27(23(30)31)12-14-29(15-13-27)25(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31)
Standard InChI Key OPSYDYRBLZGHTI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

PropertyValueSource
Molecular FormulaC26H30N2O6\text{C}_{26}\text{H}_{30}\text{N}_{2}\text{O}_{6}
Average Mass466.534 g/mol
Monoisotopic Mass466.2104 g/mol
Protection GroupsBoc (tert-butoxycarbonyl), Fmoc (fluorenylmethoxycarbonyl)
SolubilityModerate in dichloromethane, DMF; low in water

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc and Fmoc groups. For instance, the tert-butyl protons of the Boc group resonate as a singlet near δ 1.4 ppm, while the fluorenyl aromatic protons of the Fmoc group appear as multiplets between δ 7.2–7.8 ppm . Mass spectrometry (ESI+) typically shows a sodium adduct peak at m/z 489.2 ([M+Na]+^+) , consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from piperidine-4-carboxylic acid. A representative protocol involves:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as N-methylmorpholine to introduce the Boc group at the aminomethyl position .

  • Fmoc Introduction: Coupling of the Fmoc chloride (Fmoc-Cl\text{Fmoc-Cl}) to the piperidine nitrogen under anhydrous conditions, typically using dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Carboxylic Acid Activation: Final purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) yields the product in >95% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Boc(Boc)2O\text{(Boc)}_2\text{O}, NMM, THF, 0°C73%
FmocFmoc-Cl, DMAP, DCM, rt88%

Scalability and Industrial Relevance

Large-scale production (e.g., 2220 g batches) employs tetrahydrofuran (THF) as a solvent and isobutyl chloroformate as a coupling agent, achieving yields exceeding 70% . Critical challenges include maintaining anhydrous conditions to prevent premature deprotection and optimizing stoichiometry to minimize side products like N-acylurea derivatives .

Applications in Peptide Synthesis

Orthogonal Deprotection Strategies

The Boc and Fmoc groups enable sequential deprotection:

  • Boc Removal: Achieved via trifluoroacetic acid (TFA) in DCM, selectively cleaving the tert-butyl ester without affecting the Fmoc group .

  • Fmoc Removal: Requires mild bases like piperidine (20% in DMF), leaving the Boc group intact . This orthogonality is indispensable for synthesizing complex peptides with multiple lysine or arginine residues.

Case Study: Benzoxazole-Piperidine Conjugates

In a patented synthesis, the compound served as a precursor for 2-(piperidin-4-yl)benzoxazole-4-carboxylate methyl ester, a kinase inhibitor intermediate . Coupling with methyl 2-amino-3-hydroxybenzoate via EDC/HOBt activation yielded the benzoxazole core after cyclization with p-toluenesulfonic acid .

Stability and Reactivity

Thermal and Chemical Stability

The Boc group demonstrates stability up to 150°C, while the Fmoc group decomposes above 100°C, necessitating low-temperature storage . In acidic media (pH < 2), both groups hydrolyze slowly, but the Boc group degrades 10× faster than Fmoc under identical conditions .

Compatibility with Coupling Reagents

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